N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
CAS No.: 2320889-84-5
Cat. No.: VC4218244
Molecular Formula: C18H19N7O
Molecular Weight: 349.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320889-84-5 |
|---|---|
| Molecular Formula | C18H19N7O |
| Molecular Weight | 349.398 |
| IUPAC Name | N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H19N7O/c1-23(18(26)14-4-2-3-9-19-14)13-10-24(11-13)16-8-7-15-20-21-17(12-5-6-12)25(15)22-16/h2-4,7-9,12-13H,5-6,10-11H2,1H3 |
| Standard InChI Key | WCBNJOVOLCZGOS-UHFFFAOYSA-N |
| SMILES | CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=N5 |
Introduction
Structural Overview
This compound features:
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A triazolo[4,3-b]pyridazine core: This heterocyclic structure is known for its bioactivity and has been widely studied for antifungal, antimalarial, and anticancer properties.
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A cyclopropyl substituent: Cyclopropyl groups often enhance the lipophilicity and metabolic stability of pharmaceutical compounds.
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An azetidine ring: Azetidines are four-membered nitrogen-containing rings that can modulate biological activity by influencing molecular rigidity.
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A picolinamide moiety: Picolinamides are derived from nicotinic acid (vitamin B3) and are frequently used in drug design due to their chelating and binding capabilities.
Synthesis Pathways
While specific synthesis methods for this compound are not directly available in the provided sources, related triazolo-pyridazine derivatives are synthesized through multistep reactions involving:
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Cyclization reactions: Starting from hydrazine derivatives or other precursors to form the triazole ring.
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Functionalization of pyridazine: Introducing substituents like cyclopropyl groups to enhance activity.
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Coupling with azetidine and picolinamide fragments: Achieved via amide bond formation using reagents like carbodiimides or coupling agents.
For example:
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The synthesis of triazolo[4,3-a]pyridine derivatives involves cyclization with hydrazine hydrate in ethanol or acetonitrile under reflux conditions .
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Functionalization with sulfonamides or amides enhances biological activity by targeting specific enzymes or receptors .
3.1. Potential Pharmacological Roles
Compounds containing the triazolo[4,3-b] scaffold have demonstrated:
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Antifungal activity: Effective against Candida albicans and Rhodotorula mucilaginosa with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL .
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Antimalarial properties: Inhibitory effects on Plasmodium falciparum through enzyme targeting (e.g., falcipain-2), with IC50 values as low as 2.24 µM for related derivatives .
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Anticancer activity: Induction of apoptosis in cancer cell lines such as HCT-116 and HeLa through mitochondrial membrane disruption .
3.2. Mechanism of Action
The biological activity of such compounds often stems from:
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Binding to active sites of enzymes or receptors (e.g., falcipain-2 in malaria).
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Disrupting cellular processes like DNA synthesis or mitochondrial function.
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Enhancing membrane permeability due to their lipophilic substituents.
4.1. Spectroscopic Data
For similar compounds:
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IR Spectroscopy: Characteristic peaks for amide (C=O stretching) and triazole rings.
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NMR Spectroscopy: Chemical shifts corresponding to aromatic protons and cyclopropyl groups.
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Mass Spectrometry (MS): Molecular ion peaks confirming the molecular weight.
4.2. Computational Studies
Density Functional Theory (DFT) calculations have been used to predict reactivity indices (e.g., HOMO-LUMO gaps) for triazole derivatives, aiding in understanding their stability and reactivity .
Data Table: Comparison with Related Compounds
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